(R)-1-(2-Chloro-benzyl)-pyrrolidin-3-ol
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Overview
Description
®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2-chloro-benzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the pyrrolidine ring, forming the desired product .
Industrial Production Methods
Industrial production of ®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or fully reduced product.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain .
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-benzyl)-piperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
2-Chlorobenzyl alcohol: Lacks the pyrrolidine ring but shares the 2-chloro-benzyl group.
Uniqueness
®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol is unique due to its specific combination of a pyrrolidine ring and a 2-chloro-benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJSKHLNKPJTA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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